molecular formula C16H15ClN4O B2414301 3-(4-chlorophenyl)-5-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-1,2,4-oxadiazole CAS No. 1031606-29-7

3-(4-chlorophenyl)-5-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-1,2,4-oxadiazole

Cat. No.: B2414301
CAS No.: 1031606-29-7
M. Wt: 314.77
InChI Key: LAVIVXMYSJLIPB-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H15ClN4O and its molecular weight is 314.77. The purity is usually 95%.
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Scientific Research Applications

Structural Significance in Medicinal Chemistry

1,3,4-Oxadiazole, the core structure in the mentioned compound, is recognized for its structural uniqueness. This five-membered aromatic ring is incorporated in various synthetic molecules. The 1,3,4-oxadiazole ring, especially when paired with a pyridine type of nitrogen atom, exhibits strong binding with different enzymes and receptors in biological systems. This leads to a multitude of bioactivities, making 1,3,4-oxadiazole derivatives crucial in medicinal chemistry for the treatment of various diseases (Verma et al., 2019).

Bioactivity and Pharmacology

1,3,4-Oxadiazole and 1,2,4-oxadiazole derivatives have demonstrated significant bioactivity. Their structural properties enable strong interactions with biomacromolecules through hydrogen bonds, enhancing their pharmacological activity. These derivatives are known for their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The presence of the 1,3,4-oxadiazole and 1,2,4-oxadiazole scaffolds in the compound suggests its potential in a broad spectrum of pharmacological applications (Wang et al., 2022).

Synthetic Strategies and Psychological Applications

The versatility of oxadiazole derivatives extends to their synthetic possibilities and applications in treating psychological disorders. Innovative synthetic strategies for preparing oxadiazole derivatives have been outlined, demonstrating their potential in addressing mental problems such as parkinsonism, Alzheimer's, schizophrenia, and epileptic disorders. This highlights the compound's relevance in developing treatments for mental health issues (Saxena et al., 2022).

Biological Activities and Drug Development

The compound's core structure, 1,3,4-oxadiazole, is a significant player in drug development, showing a wide array of biological activities. The oxadiazole moiety, in various derivatives, has been associated with antimicrobial, anticancer, and anti-inflammatory activities. This highlights the potential of this compound as a precursor in synthesizing more effective and potent drugs (Jalhan et al., 2017).

Applications in Metal-Ion Sensing

Oxadiazole derivatives, including the 1,3,4-oxadiazole scaffold, are crucial in diverse fields beyond pharmacology, such as material science and organic electronics. The compound's structural features, such as the potential coordination sites (N and O donor atoms), make it a prominent choice for metal-ion sensors. This application is essential in developing chemosensors with high photoluminescent quantum yield and excellent thermal and chemical stability (Sharma et al., 2022).

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O/c1-9-2-7-13-12(8-9)14(20-19-13)16-18-15(21-22-16)10-3-5-11(17)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVIVXMYSJLIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=NN2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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